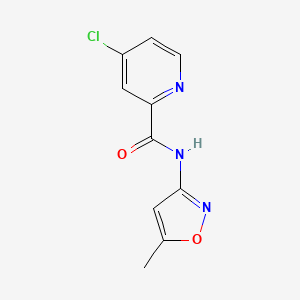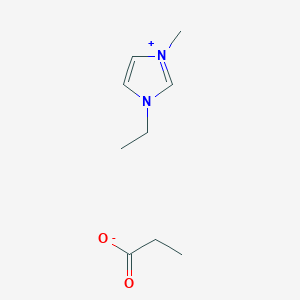
1-Ethyl-3-methylimidazolium propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate typically involves the alkylation of 1-methylimidazole with an appropriate alkylating agent, followed by anion exchange to introduce the propionate anion. One common method involves the reaction of 1-methylimidazole with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide, which is then subjected to anion exchange with sodium propionate to yield the desired product .
Industrial Production Methods
Industrial production of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazolium salts with different anions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propionate anion can be replaced with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Anion exchange reactions typically involve the use of sodium salts of the desired anion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolium salts with different anions, while substitution reactions can produce a variety of imidazolium-based ionic liquids with different anionic components.
Scientific Research Applications
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate has a wide range of scientific research applications, including:
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of green solvents and as an electrolyte in electrochemical devices.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is primarily based on its ionic nature. The compound can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion instead of propionate.
1-Ethyl-3-methylimidazolium acetate: Contains an acetate anion and is used as a solvent and pharmaceutical intermediate.
1-Ethyl-3-methylimidazolium ethyl sulfate: An ionic liquid with an ethyl sulfate anion, used in metathesis reactions.
Uniqueness
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is unique due to its specific anionic component, which imparts distinct properties such as enhanced solubility in organic solvents and potential biological activity. Its versatility in various applications, from chemical synthesis to biological research, highlights its importance in scientific research and industrial processes.
Properties
CAS No. |
865627-64-1 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;propanoate |
InChI |
InChI=1S/C6H11N2.C3H6O2/c1-3-8-5-4-7(2)6-8;1-2-3(4)5/h4-6H,3H2,1-2H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
InChI Key |
NLOJGASKFQVKGO-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)[O-].CCN1C=C[N+](=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B14883502.png)
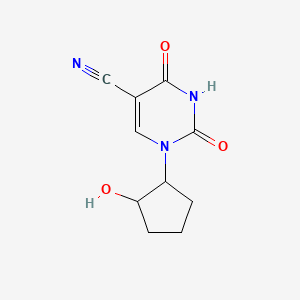
![2-tert-butyl 5-methyl (3aR,5S,6aS)-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B14883512.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B14883529.png)
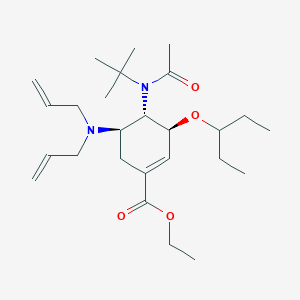

![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
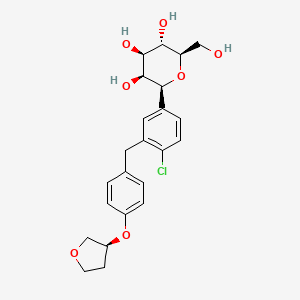
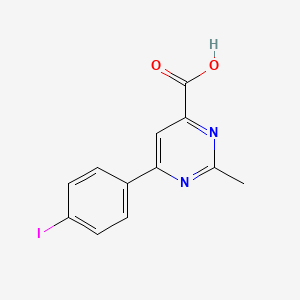

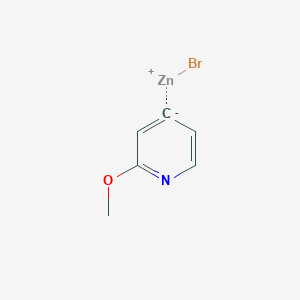
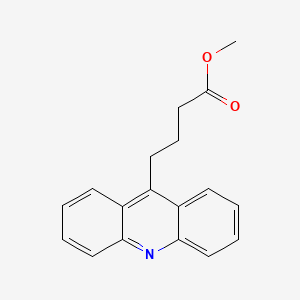
![4-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14883612.png)
